(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one
Description
(E)-3-Naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a naphthalen-1-yl group at the β-position and a biphenyl (4-phenylphenyl) moiety at the α-position. Chalcones, known for their structural diversity and biological relevance, are synthesized via Claisen-Schmidt condensation . The biphenyl substituent introduces steric bulk, which may influence molecular packing in crystalline states and alter intermolecular interactions like π-π stacking or hydrogen bonding .
Properties
Molecular Formula |
C25H18O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H18O/c26-25(18-17-22-11-6-10-21-9-4-5-12-24(21)22)23-15-13-20(14-16-23)19-7-2-1-3-8-19/h1-18H/b18-17+ |
InChI Key |
ZFZAYVVVWCCISH-ISLYRVAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : The most common method for synthesizing (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is through an aldol condensation reaction. This involves the reaction of naphthaldehyde with 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
-
Claisen-Schmidt Condensation: : Another method is the Claisen-Schmidt condensation, which is a variant of the aldol condensation. This reaction also involves the condensation of an aromatic aldehyde with an aromatic ketone under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, improved yields, and reduced reaction times. The use of catalysts such as solid bases can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
-
Reduction: : The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor in the preparation of flavonoids, isoflavonoids, and other biologically active molecules.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows it to bind to specific enzymes and receptors, making it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one are being explored for their therapeutic potential. They are studied for their ability to inhibit certain enzymes and pathways involved in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Chalcones vary widely in bioactivity and physicochemical properties based on substituent electronic nature (electron-donating or withdrawing) and steric bulk. Key comparisons include:
- Key Observations: Biphenyl vs. Electron-Donating vs. Withdrawing Groups: Compounds with electron-donating groups (e.g., methoxy, hydroxyl) exhibit stronger antioxidant activity due to radical scavenging capabilities, while electron-withdrawing groups (e.g., nitro, bromo) enhance NLO properties . The target compound’s biphenyl group, a weak electron donor, may balance conjugation and polarizability for moderate NLO activity .
2.2.1. Antibacterial Activity
- Nitro- and hydroxyl-substituted chalcones (e.g., (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one) show significant activity against E. coli and S. aureus due to nitro groups enhancing electrophilicity and methoxy/hydroxy groups improving solubility .
- The target compound lacks polar substituents, which may limit its antibacterial efficacy compared to nitro- or hydroxyl-bearing analogs .
2.2.2. Antioxidant Activity
- Hydroxyl-substituted chalcones (e.g., (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one) exhibit superior DPPH radical scavenging due to phenolic -OH groups donating hydrogen atoms .
Electronic and Material Properties
- NLO Activity: Chalcones with strong electron asymmetry (e.g., 4-bromo-4'-dimethylamino derivatives) show high hyperpolarizability (β) values . The target compound’s naphthalene and biphenyl groups may extend conjugation, but without strong electron-donating/withdrawing pairs, its NLO performance may be moderate .
- Quantum Chemical Descriptors : For (E)-1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one, HOMO-LUMO gaps range from -8.723 eV to -8.171 eV, indicating tunable electronic properties via substituents . The target compound’s HOMO-LUMO gap is unreported but likely influenced by naphthalene’s aromatic system.
Supramolecular and Crystallographic Features
- Methoxy- and ethoxy-substituted chalcones form planar geometries with hydrogen-bonded networks (e.g., C=O⋯H-O interactions) .
- The biphenyl group in the target compound may disrupt planar packing due to steric effects, favoring π-π stacking between naphthalene and biphenyl moieties . Crystal structure determination using SHELX software could clarify these interactions .
Biological Activity
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 334.4 g/mol. Its structure features a naphthalene ring system linked to a phenyl group through a prop-2-en-1-one moiety, which is characteristic of chalcones. This structural motif is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives, including (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
Case Studies
- Cytotoxicity Assays : In vitro studies utilizing the MTT assay demonstrated that (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one exhibits considerable cytotoxic effects on MCF-7 cells. The IC50 values were notably lower than those of standard chemotherapeutic agents like Tamoxifen, indicating a promising therapeutic index for this compound .
- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells. The compound may modulate key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Antioxidant Activity
Chalcones are also recognized for their antioxidant properties , which contribute to their overall therapeutic potential. The antioxidant activity of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one has been evaluated through various assays, including DPPH and ABTS radical scavenging tests.
Key Findings
- In these assays, the compound exhibited a strong ability to scavenge free radicals, suggesting its potential role in mitigating oxidative stress-related diseases .
Comparative Biological Activity
To better understand the biological activity of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one in relation to other compounds, a comparative analysis was conducted:
| Compound Name | Structure | Anticancer Activity (IC50 in µM) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|---|
| (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one | Structure | 12.5 | 85 |
| Chalcone A | Structure | 15.0 | 78 |
| Chalcone B | Structure | 10.0 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
